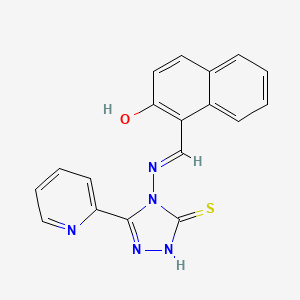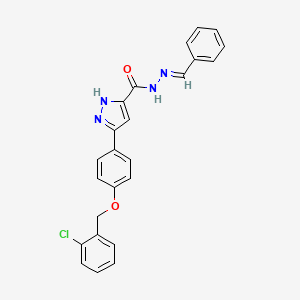![molecular formula C27H35N3O4 B12021747 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021747.png)
4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ブトキシ-3-メチルベンゾイル)-1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-5-(3-ピリジニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、様々な官能基を組み合わせた独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-(4-ブトキシ-3-メチルベンゾイル)-1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-5-(3-ピリジニル)-1,5-ジヒドロ-2H-ピロール-2-オンの合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。
工業的生産方法
この化合物の工業的生産は、収率と純度を高くするために、合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、高度な精製技術、および工業規格を満たすための厳格な品質管理対策の使用が含まれる可能性があります。
化学反応の分析
反応の種類
4-(4-ブトキシ-3-メチルベンゾイル)-1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-5-(3-ピリジニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、次のような様々な種類の化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、ケトンを形成するために酸化される可能性があります。
還元: ベンゾイル部分のカルボニル基は、アルコールに還元される可能性があります。
置換: ジエチルアミノ基は、他のアミンや官能基で置換される可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換を実現するために慎重に制御されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、ヒドロキシ基の酸化はケトンを生成しますが、ベンゾイル基の還元はアルコールを生成します。
科学研究への応用
4-(4-ブトキシ-3-メチルベンゾイル)-1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-5-(3-ピリジニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症剤や抗がん剤など、その潜在的な治療特性について探求されています。
産業: 新素材の開発や化学反応における触媒として利用されています。
科学的研究の応用
4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
4-(4-ブトキシ-3-メチルベンゾイル)-1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-5-(3-ピリジニル)-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な分子機構と関連する経路を明らかにするためには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
- 4-(4-ブトキシベンゾイル)-1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-5-(3-ピリジニル)-1,5-ジヒドロ-2H-ピロール-2-オン
- 4-(4-メチルベンゾイル)-1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-5-(3-ピリジニル)-1,5-ジヒドロ-2H-ピロール-2-オン
独自性
4-(4-ブトキシ-3-メチルベンゾイル)-1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-5-(3-ピリジニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、特定の化学的および生物学的特性を与える官能基のユニークな組み合わせによって際立っています。その構造的な複雑さは、多様な相互作用と用途を可能にし、科学研究において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4-(4-Butoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-Methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse interactions and applications, making it a valuable compound in scientific research.
特性
分子式 |
C27H35N3O4 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H35N3O4/c1-5-8-16-34-22-12-11-20(17-19(22)4)25(31)23-24(21-10-9-13-28-18-21)30(27(33)26(23)32)15-14-29(6-2)7-3/h9-13,17-18,24,31H,5-8,14-16H2,1-4H3/b25-23+ |
InChIキー |
PYTWKKLQEQRXKN-WJTDDFOZSA-N |
異性体SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CN=CC=C3)/O)C |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CN=CC=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12021672.png)
![2-{[4-Allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12021675.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021681.png)


![N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021698.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12021702.png)


![3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12021723.png)

![7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12021733.png)
![3-{(Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12021734.png)
